molecular formula C13H17Cl2NO B2418937 3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide CAS No. 243963-44-2

3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2418937
CAS No.: 243963-44-2
M. Wt: 274.19
InChI Key: HLXDNLFHJUCMLQ-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide is an organic compound with a complex structure It is characterized by the presence of chloro and methyl groups attached to a phenyl ring, along with a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the chlorination of 2-chloro-6-methylbenzylamine followed by the reaction with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylbenzylamine: A precursor in the synthesis of the target compound.

    2,2-dimethylpropanoyl chloride: Another precursor used in the synthesis.

    3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide: A structurally similar compound with different substituents.

Uniqueness

3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide is unique due to its specific combination of chloro and methyl groups attached to the phenyl ring and the dimethylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-9-5-4-6-11(15)10(9)7-16-12(17)13(2,3)8-14/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXDNLFHJUCMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CNC(=O)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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